molecular formula C13H13N3 B1221332 Varenicline CAS No. 249296-44-4

Varenicline

Cat. No. B1221332
M. Wt: 211.26 g/mol
InChI Key: JQSHBVHOMNKWFT-UHFFFAOYSA-N
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Patent
US08039620B2

Procedure details

In a 3.0 lit 4 neck round bottom flask equipped with mechanical stirrer, Thermo pocket were charged DM water (507 ml) and 5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene tosylate salt (169 g having a total purity of 99.99% obtained in example 6). The above suspension was stirred for 30 minutes at 25-30° C. To this was added 25% aqueous ammonia solution (60 ml) to adjust the pH to 9.0-10 at 25-30° C., and maintained with stirring for 30 minutes. MDC (507 ml) was charged in this solution. The resulting mixture was stirred for 30 minutes at 20-25° C. The layers were separated, and the aqueous layer was extracted with MDC (4×507 ml). The combined organic layer washed with DM water (507 ml). The organic layer was treated with activated Carbon (16.9 g), and stirred for 30 minutes at 25-30° C. The resulting solution was filtered through celite, concentrated to leave 1 volume of MDC with product, charged with 845 ml n-heptane at 45-50° C., and distilled under vacuum to remove a mixture of MDC and n-heptane to leave 3 volumes of n-heptane. The solid material was cooled to 25-30° C., and filtered at 25-30° C. to afford a solid product, i.e. 5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene. The solid obtained was dried in vacuum oven at 45° to 50° C. (Yield—84 g (94.49% (relative to VRN-Tosylate)), HPLC purity—99.97%).
Name
Quantity
507 mL
Type
reactant
Reaction Step One
Name
5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene tosylate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.S(C1C=CC(C)=CC=1)(O)(=O)=O.[CH:13]12[CH2:28][CH:24]([CH2:25][NH:26][CH2:27]1)[C:23]1[CH:22]=[C:21]3[C:16]([N:17]=[CH:18][CH:19]=[N:20]3)=[CH:15][C:14]2=1.N>CCCCCCC>[CH:24]12[CH2:28][CH:13]([CH2:27][NH:26][CH2:25]1)[C:14]1[CH:15]=[C:16]3[C:21]([N:20]=[CH:19][CH:18]=[N:17]3)=[CH:22][C:23]2=1 |f:1.2|

Inputs

Step One
Name
Quantity
507 mL
Type
reactant
Smiles
O
Name
5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene tosylate salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)C1=CC=C(C)C=C1.C12C=3C=C4N=CC=NC4=CC3C(CNC1)C2
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
845 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The above suspension was stirred for 30 minutes at 25-30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 3.0 lit 4 neck round bottom flask equipped with mechanical stirrer
CUSTOM
Type
CUSTOM
Details
obtained in example 6)
CUSTOM
Type
CUSTOM
Details
at 25-30° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained
STIRRING
Type
STIRRING
Details
with stirring for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
MDC (507 ml) was charged in this solution
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 30 minutes at 20-25° C
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with MDC (4×507 ml)
WASH
Type
WASH
Details
The combined organic layer washed with DM water (507 ml)
ADDITION
Type
ADDITION
Details
The organic layer was treated with activated Carbon (16.9 g)
STIRRING
Type
STIRRING
Details
stirred for 30 minutes at 25-30° C
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting solution was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to leave 1 volume of MDC with product
DISTILLATION
Type
DISTILLATION
Details
distilled under vacuum
CUSTOM
Type
CUSTOM
Details
to remove
ADDITION
Type
ADDITION
Details
a mixture of MDC and n-heptane
CUSTOM
Type
CUSTOM
Details
to leave 3 volumes of n-heptane
TEMPERATURE
Type
TEMPERATURE
Details
The solid material was cooled to 25-30° C.
FILTRATION
Type
FILTRATION
Details
filtered at 25-30° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C12C=3C=C4N=CC=NC4=CC3C(CNC1)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.